Cas no 2172434-07-8 (2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetamido)acetic acid)

2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetamido)acetic acid is a specialized Fmoc-protected amino acid derivative featuring a thiazole ring, which enhances its utility in peptide synthesis and bioconjugation. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The thiazole moiety contributes to structural rigidity and potential bioactivity, making this compound valuable in medicinal chemistry and drug discovery. Its bifunctional design, with carboxyl and amide groups, facilitates incorporation into peptide backbones or conjugation with other biomolecules. This reagent is particularly suited for solid-phase peptide synthesis (SPPS) and the development of peptidomimetics or heterocyclic scaffolds.
2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetamido)acetic acid structure
2172434-07-8 structure
Product Name:2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetamido)acetic acid
CAS No:2172434-07-8
MF:C23H20N4O6S
MW:480.493103981018
CID:6508421
PubChem ID:165534102
Update Time:2025-08-04

2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetamido)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetamido)acetic acid
    • 2172434-07-8
    • EN300-1560661
    • 2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}acetamido)acetic acid
    • Inchi: 1S/C23H20N4O6S/c28-19(24-11-20(29)30)10-25-21(31)18-9-26-22(34-18)27-23(32)33-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-9,17H,10-12H2,(H,24,28)(H,25,31)(H,29,30)(H,26,27,32)
    • InChI Key: XDJCOVMOMMOWMZ-UHFFFAOYSA-N
    • SMILES: S1C(C(NCC(NCC(=O)O)=O)=O)=CN=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 480.11035554g/mol
  • Monoisotopic Mass: 480.11035554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 761
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 175Ų

2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetamido)acetic acid Pricemore >>

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2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetamido)acetic acid Related Literature

Additional information on 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetamido)acetic acid

Comprehensive Analysis of 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetamido)acetic acid (CAS No. 2172434-07-8)

In the rapidly evolving field of peptide synthesis and bioconjugation, 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetamido)acetic acid (CAS No. 2172434-07-8) has emerged as a critical building block. This compound, often abbreviated as Fmoc-thiazole-glycine-glycine, is widely utilized in solid-phase peptide synthesis (SPPS) due to its unique thiazole ring structure and Fmoc-protected amine group. Researchers are increasingly focusing on its applications in drug discovery, particularly for designing peptide-based therapeutics and biomaterials.

The molecular structure of 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetamido)acetic acid features a thiazole core, which is known for its bioisosteric properties. This makes it a valuable scaffold for mimicking peptide bonds and enhancing metabolic stability. Recent studies highlight its role in developing targeted drug delivery systems, especially in oncology and immunology. The Fmoc group ensures selective deprotection during synthesis, a feature highly sought after in combinatorial chemistry.

One of the most searched questions in scientific forums is: "How does Fmoc-thiazole-glycine-glycine improve peptide stability?" The answer lies in its ability to resist enzymatic degradation while maintaining conformational flexibility. This compound is also gaining traction in AI-driven drug design, where computational models predict its interactions with biological targets. Its CAS No. 2172434-07-8 is frequently cited in patents related to bioconjugation techniques and nanoparticle functionalization.

From an industrial perspective, the demand for 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetamido)acetic acid is driven by its compatibility with automated peptide synthesizers. Companies specializing in custom peptide synthesis often stock this compound due to its high purity (>98%) and reliable performance. Additionally, its use in click chemistry applications has expanded its utility in creating bioorthogonal probes for imaging and diagnostics.

Environmental and regulatory considerations are also pivotal. Unlike many synthetic intermediates, this compound exhibits low toxicity profiles, making it suitable for green chemistry initiatives. Researchers are exploring its potential in sustainable biomaterials, aligning with global trends toward eco-friendly pharmaceutical production. Its CAS No. 2172434-07-8 is often cross-referenced in databases tracking biodegradable polymers.

In conclusion, 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}acetamido)acetic acid represents a versatile tool for modern chemical biology. Its applications span from peptide engineering to nanomedicine, addressing key challenges in therapeutic development. As the scientific community continues to innovate, this compound will undoubtedly play a central role in advancing precision medicine and next-generation diagnostics.

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